molecular formula C19H19FN4O B10862462 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Cat. No.: B10862462
M. Wt: 338.4 g/mol
InChI Key: NUBFTZCNEOXMTF-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a quinazolin-4-ol core linked to a piperazine ring substituted with a 4-fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps, starting with the preparation of the quinazolin-4-ol core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via a nucleophilic substitution reaction, where the 4-fluorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its quality for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
  • 2-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}quinazolin-4-ol
  • 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Uniqueness

2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s binding interactions and stability, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-21-17-4-2-1-3-16(17)19(25)22-18/h1-8H,9-13H2,(H,21,22,25)

InChI Key

NUBFTZCNEOXMTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)F

Origin of Product

United States

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